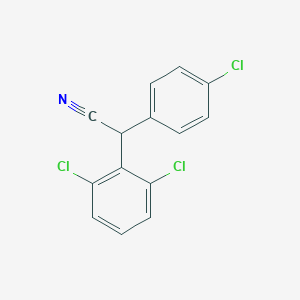

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile involves various chemical reactions, highlighting the complexity of obtaining such molecules. For example, the hydrolysis of 2-acetylimino-4-(4-chlorophenyl)-1,3-oxathiole-5-carbonitrile in air leads to a specific adduct with a solvent acetonitrile molecule, demonstrating the reactivity of chlorophenyl compounds in the presence of acetonitrile (Leban, Marechal, & Robert, 1997).

Molecular Structure Analysis

The molecular structure of derivatives of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, such as α-(2,3,5,6-tetrachlorophenyl)-α-(3-thienyl)acetonitrile, has been extensively studied. These analyses reveal normal bond lengths and confirm the planarity of the thienyl ring, indicating the intricate molecular geometry of these compounds (Zhang, Refat, & Biehl, 1995).

Chemical Reactions and Properties

Electrochemical studies, such as the oxidation of chloroanilines in acetonitrile solution, provide insights into the chemical reactivity and mechanisms of compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile. These studies elucidate the pathways and products of electrochemical reactions, offering a deeper understanding of the chemical properties of chlorophenyl compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).

Physical Properties Analysis

The physical properties of compounds similar to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, such as their solvatochromic behavior and crystalline forms, have been characterized. For instance, the oximino(2,6-dichlorophenyl)acetonitrile exhibits specific physical characteristics, including its weak acidity and the formation of yellow anions in solution, which display solvatochromic behavior (Amankrah, Hietsoi, Tyukhtenko, Gerasimchuk, & Charlier, 2021).

Chemical Properties Analysis

Investigations into the chemical properties of (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile-related compounds have revealed their reactivity and potential applications. For example, studies on the preparation and properties of related compounds have identified them as potent inhibitors of specific enzymes, highlighting the biological significance of their chemical properties (Amankrah et al., 2021).

Wissenschaftliche Forschungsanwendungen

Photoelectrochemical Dechlorination of Phenols

The photoelectrochemical reductions of 4-chlorophenol and 2,4-dichlorophenol were studied in acetonitrile solution at platinum electrodes. This research suggests green routes based on photons and electricity only, applicable in both aqueous and non-aqueous solution for the dechlorination of chlorophenols, which may include compounds related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile (Davies, Wadhawan, & Compton, 2002).

Pressurized Liquid Extraction and Liquid Chromatography

A method using pressurized liquid extraction (PLE) with acetonitrile for recovering chlorophenols, including compounds similar to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, from leather was developed. This method involves pre-concentration and clean-up treatment, demonstrating the potential for quantitative analysis in real leather samples (Favaro et al., 2008).

Inhibitor of Carbonyl Reductase Enzyme

Oximino(2,6-dichlorophenyl)acetonitrile, a related compound, has been found to be a powerful inhibitor of the Carbonyl Reductase enzyme, which is involved in developing resistance to anticancer treatment. This research highlights the potential application of similar compounds in medical treatments (Amankrah et al., 2021).

Formation from DDT in Anaerobic Sewage Sludge

The formation of bis(p-chlorophenyl)acetonitrile, a compound structurally related to (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile, from DDT in the presence of biologically-active anaerobic sewage sludge was reported. This suggests its potential formation and presence in environmental matrices (Albone, Eglinton, Evans, & Rhead, 1972).

Partition Chromatography

Partition chromatographic systems using acetonitrile have been described, suitable for the separation of compounds like (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile. This highlights the application in analytical chemistry for separation and analysis of similar compounds (Corbin, Schwartz, & Keeney, 1960).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N/c15-10-6-4-9(5-7-10)11(8-18)14-12(16)2-1-3-13(14)17/h1-7,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSXVPILOCGMDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(C#N)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |

CAS RN |

85823-22-9 |

Source

|

| Record name | (4-Chlorophenyl)(2,6-dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085823229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-CHLOROPHENYL)(2,6-DICHLOROPHENYL)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733PU9O8RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-[(2-Aminophenyl)amino]-5-methyl-3-thienyl]carbonyl]-4-methyl-piperazine](/img/structure/B31971.png)

![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)